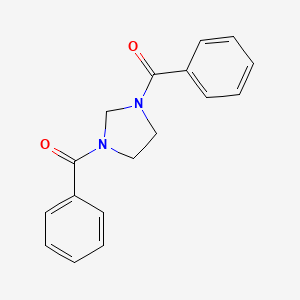

1,3-dibenzoylimidazolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-benzoylimidazolidin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-16(14-7-3-1-4-8-14)18-11-12-19(13-18)17(21)15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURSXZSKQKQGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306058 | |

| Record name | STK212557 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49738-18-3 | |

| Record name | NSC173946 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK212557 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dibenzoylimidazolidine and Analogues

Condensation Reactions in Imidazolidine (B613845) Scaffold Construction

The foundational approach to synthesizing the imidazolidine core is the condensation reaction. wikipedia.org This method typically involves the reaction of a 1,2-diamine with an aldehyde or ketone. wikipedia.orgrsc.org This reaction forms the five-membered ring structure, which can then be further functionalized.

A primary route to 1,3-dibenzoylimidazolidine involves the use of a pre-formed imidazolidine ring, which is then acylated. For instance, the synthesis of the analogue This compound-2-thione (B1248489) often starts with an imidazolidine-2-thione precursor. ontosight.ai The core imidazolidine structure can be synthesized through the condensation of 1,2-diamines with aldehydes. wikipedia.org For example, N,N'-disubstituted ethylenediamines can react with aldehydes like formaldehyde (B43269) or benzaldehyde (B42025) to yield 1,3-dialkylimidazolidines. rsc.org Similarly, reacting N,N′-dimethylethylenediamine with various carboxaldehydes in refluxing benzene (B151609) has been shown to produce imidazolidine derivatives in high yields. nih.gov Once the basic imidazolidine scaffold is obtained, it serves as the direct precursor for the final acylation step.

The introduction of the benzoyl groups onto the nitrogen atoms of the imidazolidine ring is achieved using an acylating agent, most commonly benzoyl chloride. ontosight.aievitachem.com This reaction is a nucleophilic acyl substitution where the nitrogen atoms of the imidazolidine ring attack the electrophilic carbonyl carbon of the benzoyl chloride. The efficiency and outcome of this acylation can be heavily influenced by reaction conditions and promoters. nih.gov

In the synthesis of related di-acylated imidazolidine-2-thiones, the choice of acyl chloride and the presence of a base or solvent like dimethylacetamide (DMA) can determine whether a mono-acylated or the desired di-acylated product is formed. nih.govd-nb.info The reaction can proceed through the formation of an intermediate Vilsmeier-type adduct between the acyl chloride and the solvent, which then acts as the acylating species. nih.govd-nb.info The use of a base, such as triethylamine (B128534) (TEA) or pyridine (B92270), is often necessary to neutralize the HCl byproduct and drive the reaction to completion. nih.gov

Novel Synthetic Routes and Catalyst Systems

Beyond traditional methods, research has focused on developing more efficient and selective synthetic routes, including one-pot reactions and stereoselective strategies.

One-pot multicomponent reactions (MCRs) offer a highly efficient pathway to complex imidazolidine structures by combining three or more reactants in a single step. tandfonline.comrsc.org These reactions avoid the need to isolate intermediates, saving time and resources. A notable example is the one-pot synthesis of trisubstituted imidazolidines via a 1,3-dipolar cycloaddition pathway. clockss.org This reaction can be achieved by heating a mixture of an arylaldehyde, an amine (like benzylamine), and diethyl ketomalonate in the presence of an acid catalyst such as p-toluenesulfonic acid. clockss.org Another approach involves the acid-catalyzed one-pot, three-component reaction of amines, aqueous glyoxal, and aqueous formaldehyde to yield 4,5-dihydroxy-1,3-disubstituted imidazolidines. rsc.org Microwave-assisted MCRs have also been developed, using catalysts like p-toluenesulfonic acid in green solvents such as ethanol (B145695) to produce highly substituted imidazole (B134444) derivatives, showcasing a greener approach to synthesis. nih.gov

| Reactants | Catalyst/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|

| Arylaldehyde, Benzylamine, Diethyl Ketomalonate | p-toluenesulfonic acid / Benzene | Trisubstituted Imidazolidine | 67% | clockss.org |

| 2-Aminobenzothiazole, Glyoxal, Formaldehyde | HCOOH / CH3CN | trans-4,5-dihydroxy-1,3-bis(2-benzothiazolyl)imidazolidine | 80% | rsc.org |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | p-toluenesulfonic acid / Ethanol (Microwave) | Tri/Tetrasubstituted Imidazole Derivatives | 46-80% | nih.gov |

Controlling the stereochemistry of the imidazolidine ring is crucial for many applications. Several advanced strategies have been developed to achieve high stereoselectivity. One such method is the [3+2]-annulation of cyclic N-sulfimines with γ-sulfonamido-α,β-unsaturated carbonyl compounds, which, when catalyzed by a base like cesium carbonate (Cs2CO3), produces a variety of imidazolidine derivatives with high yields and excellent stereoselectivities. bohrium.com Another powerful technique is the rhodium-catalyzed intermolecular [3+2] cycloaddition of chiral vinyl aziridines and oxime ethers, which yields enantioenriched imidazolidines with up to 99% yield and 99% enantiomeric excess (ee). rsc.orgnih.gov Palladium-catalyzed reactions, such as the carboamination of N-allylurea substrates, can generate up to two stereocenters in a single step with very high diastereoselectivity. nih.gov

| Method | Catalyst/Reagents | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|

| [3+2]-Annulation | Cs2CO3 / THF | High Diastereoselectivity | Good | bohrium.com |

| [3+2] Cycloaddition | Rhodium catalyst / AgSbF6 | Up to 99% ee | Up to 99% | rsc.orgnih.gov |

| Pd-catalyzed Carboamination | Pd(OAc)2 / Xantphos | Excellent Diastereoselectivity (>20:1 dr) | Good to Excellent | nih.gov |

| 1,3-Dipolar Cycloaddition | Chiral Brønsted acid | Up to 91/9 dr and 98% ee | 63-99% | rsc.orgnih.gov |

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction parameters such as solvent, temperature, catalyst, and reaction time is critical for maximizing the yield and selectivity of imidazolidine synthesis. For instance, in the base-catalyzed [3+2]-annulation reaction, a screening of different bases and solvents found that using cesium carbonate (Cs2CO3) in tetrahydrofuran (THF) was optimal for producing imidazolidine derivatives with high yields and diastereoselectivities. bohrium.com In the synthesis of imidazolidin-2-ones from trans-(R,R)-diaminocyclohexane, a study evaluated various conditions for the cyclization step. mdpi.com The reaction of the dibenzyldiaminide intermediate with 1,1'-carbonyldiimidazole (CDI) showed that using dichloromethane (DCM) as the solvent at 40 °C resulted in a superior yield of 98% after 17 hours compared to other solvents like acetonitrile or THF. mdpi.com For palladium-catalyzed carboamination, optimal conditions were identified as using 2 mol % Pd(OAc)2 with a Xantphos ligand and Cs2CO3 as the base in dioxane at 100 °C. nih.gov These examples underscore the importance of systematic optimization to achieve efficient and selective synthesis of the target compounds.

Molecular Structure and Conformational Analysis of 1,3 Dibenzoylimidazolidine

X-ray Crystallographic Investigations of Solid-State Structure

In the absence of direct experimental data for 1,3-dibenzoylimidazolidine, the following subsections outline the type of information that would be obtained from such a study, based on general principles and data from closely related structures.

Bond Lengths and Angles Analysis

An X-ray crystallographic analysis would provide a detailed table of bond lengths and angles. For the imidazolidine (B613845) ring, the C-N and C-C bond lengths are expected to be typical for single bonds in a saturated heterocyclic system. The geometry around the nitrogen atoms would be of particular interest. Due to the presence of the adjacent carbonyl group of the benzoyl substituent, the nitrogen atoms are expected to exhibit some degree of planar character, a result of the delocalization of the nitrogen lone pair into the carbonyl π-system. This would be reflected in the sum of the bond angles around the nitrogen atoms approaching 360°.

The bond lengths within the benzoyl groups would show the characteristic aromatic C-C distances and the C=O double bond length. Any deviation from standard values could indicate electronic effects or strain within the molecule.

Table 1: Expected Bond Lengths and Angles for this compound

| Bond/Angle | Expected Value Range |

|---|---|

| Bond Lengths (Å) | |

| C-N (ring) | 1.45 - 1.48 |

| C-C (ring) | 1.52 - 1.55 |

| N-C (amide) | 1.35 - 1.40 |

| C=O (amide) | 1.22 - 1.25 |

| C-C (phenyl) | 1.38 - 1.41 |

| Bond Angles (°) | |

| C-N-C (ring) | 110 - 115 |

| N-C-C (ring) | 102 - 106 |

| N-C=O (amide) | 118 - 122 |

Note: These are generalized expected values and the actual experimental values could vary.

Ring Conformation and Dihedral Angle Characterization

The five-membered imidazolidine ring is not planar and typically adopts an envelope or a twist (half-chair) conformation to minimize torsional strain. The specific conformation adopted by this compound would be determined by the steric and electronic interactions of the benzoyl groups. The puckering of the ring can be precisely described by dihedral angles.

A key dihedral angle to characterize the ring conformation is the N-C-C-N torsion angle. The relative orientation of the two benzoyl groups would also be defined by a set of dihedral angles, which would indicate whether they are in a cis or trans-like arrangement with respect to the general plane of the imidazolidine ring. This arrangement would be a balance between minimizing steric hindrance and optimizing electronic interactions.

Intermolecular Interactions and Crystal Packing

The way this compound molecules arrange themselves in a crystal is dictated by intermolecular forces. In this case, the primary interactions would likely be dipole-dipole interactions arising from the polar amide groups and van der Waals forces, particularly π-π stacking between the phenyl rings of adjacent molecules.

Solution-Phase Conformational Studies

In solution, molecules are typically more flexible than in the solid state. For this compound, a dynamic equilibrium between different ring conformations is expected. Spectroscopic techniques are powerful tools for studying these conformational equilibria.

Spectroscopic Probes for Dynamic Conformational Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational dynamics in solution. Temperature-dependent NMR studies can be particularly informative. At low temperatures, the interconversion between different conformers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal, from which the energy barrier to interconversion can be calculated.

Infrared (IR) spectroscopy can also provide clues about conformation. The frequency of the amide C=O stretching vibration is sensitive to the local electronic environment, which is influenced by the molecular conformation. The presence of multiple bands in this region could suggest the existence of more than one conformer in solution.

Influence of Substituents on Conformational Preferences

The conformational preferences of the imidazolidine ring are highly sensitive to the nature of the substituents on the nitrogen atoms. For 1,3-diacylimidazolidines, the steric bulk and electronic properties of the acyl groups play a crucial role.

Intramolecular Strain Effects: A1,3 Strain and Related Phenomena

The spatial arrangement of atoms and functional groups within this compound gives rise to several forms of intramolecular strain, which significantly influence its preferred conformation. These strains arise from deviations from ideal bond angles (angle strain), eclipsing of bonds on adjacent atoms (torsional strain), and non-bonded atoms coming into close proximity (steric strain). A key specific type of steric strain relevant to this class of molecules is allylic 1,3-strain (A1,3 strain), which describes the steric interaction between substituents on a double bond and an adjacent allylic substituent.

In the context of this compound, the concept of A1,3 strain can be extended to describe the interactions between the benzoyl groups and the imidazolidine ring. The planarity of the amide bonds, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group, plays a crucial role in the molecule's conformation. This planarity, however, introduces significant steric hindrance between the bulky benzoyl groups and the imidazolidine ring, forcing the molecule to adopt a conformation that minimizes these unfavorable interactions.

While a detailed conformational analysis specifically for this compound is not extensively documented in the available literature, insights can be drawn from crystallographic studies of closely related compounds, such as This compound-2-thione (B1248489). In this analog, the five-membered ring is not perfectly planar, and the two benzoyl groups are oriented to minimize steric clash. This deviation from planarity helps to alleviate some of the intramolecular strain.

The table below summarizes key structural features and their implications for intramolecular strain, based on the analysis of related structures and general principles of conformational analysis.

| Structural Feature | Implication for Intramolecular Strain |

| Planar Amide Groups | Creates significant steric interactions between the benzoyl groups and the imidazolidine ring, analogous to A1,3 strain. |

| Non-planar Imidazolidine Ring | Adopts a conformation (e.g., envelope or twist) to relieve torsional strain arising from eclipsing interactions between C-H and C-N bonds. |

| Bulky Benzoyl Substituents | The primary source of steric strain, influencing the rotational barriers around the C-N amide bonds and the overall molecular conformation. |

It is important to note that the cumulative effect of these strain elements dictates the lowest energy conformation of this compound. A comprehensive understanding would necessitate further detailed experimental and computational studies to precisely quantify the energetic contributions of each type of strain.

Based on a comprehensive search of the available scientific literature, detailed experimental spectroscopic data specifically for the compound “this compound” is not available. The predominant body of research focuses on a closely related but structurally distinct compound, This compound-2-thione .

The presence of a thione group (C=S) at the 2-position of the imidazolidine ring in this compound-2-thione, as opposed to a methylene group (CH₂) in this compound, results in significantly different spectroscopic characteristics. Due to these structural differences, the data for the thione derivative cannot be used as a substitute to describe the spectroscopic profile of this compound.

Applications of 1,3 Dibenzoylimidazolidine in Synthetic Organic Chemistry

Utilization as a Building Block for Complex Heterocyclic Systems

The imidazolidine (B613845) core is a foundational unit for the synthesis of more elaborate heterocyclic structures. Although direct use of 1,3-dibenzoylimidazolidine as a starting material for complex systems is not widely documented, the synthesis of N,N'-diacylimidazolidines represents a method for creating functionalized heterocyclic building blocks.

One notable method involves the reaction of Schiff bases with acylating reagents like carboxylic acid chlorides or anhydrides in the presence of a base such as triethylamine (B128534). This reaction directly furnishes 2-substituted N,N'-diacylimidazolidines. rsc.org This approach allows for the incorporation of various substituents at the 2-position of the imidazolidine ring, thereby creating a library of functionalized building blocks for further synthetic transformations.

Furthermore, imidazolidine derivatives are key precursors for a variety of other heterocyclic systems. For instance, certain imidazolidinethiones have been used to synthesize fused heterocycles such as imidazo[4,5-e]triazines and pyrrolo[2,3-d]imidazoles through reactions with reagents like thiocarbohydrazide. semanticscholar.org The inherent reactivity of the imidazolidine scaffold allows it to be transformed into condensed bicyclic and polycyclic systems that are of interest in medicinal chemistry. semanticscholar.org

The synthesis of imidazolidines can be achieved through various routes, including the condensation of 1,2-diamines with aldehydes, making the core structure readily accessible. wikipedia.orgnih.gov This accessibility facilitates its use as a foundational element in multi-step syntheses targeting complex nitrogen-containing molecules. rsc.orgresearchgate.net

Table 1: Synthetic Routes to Functionalized Imidazolidine Derivatives

| Starting Materials | Reagents | Product Type | Ref |

|---|---|---|---|

| Schiff Bases | Acyl Chlorides/Anhydrides, Et₃N | 2-Substituted N,N'-Diacylimidazolidines | rsc.org |

| N,N'-Disubstituted Ethylenediamines | Aldehydes | 1,3-Dialkylimidazolidines | nih.gov |

| Imidazolidineiminothiones | Diamino Compounds | Fused Imidazole (B134444) Heterocycles | semanticscholar.org |

| 1,3,5-Triazinanes | Aziridines | Functionalized Imidazolidines | organic-chemistry.org |

Ligand Design and Coordination Polymer Chemistry

The nitrogen atoms within the imidazolidine ring are effective coordination sites for metal ions, making the scaffold a valuable component in the design of novel ligands for catalysis and materials science. libretexts.org While specific applications of this compound in this area are not prominent, derivatives of the imidazolidine ring are actively used.

Chiral imidazolidin-4-one (B167674) derivatives, for example, have been synthesized and employed as chiral ligands in enantioselective catalysis. beilstein-journals.orgbeilstein-archives.org These ligands, often incorporating a coordinating group like a pyridine (B92270) ring, can form well-defined complexes with metal ions such as copper(II). beilstein-journals.orgbeilstein-archives.org The stereochemistry of the imidazolidine backbone dictates the spatial arrangement of the metal complex, which in turn controls the stereochemical outcome of catalytic reactions. beilstein-journals.org The effectiveness of these ligand-metal complexes is crucial in asymmetric syntheses. beilstein-journals.orgbeilstein-archives.org

In the field of coordination polymers, molecules containing multiple binding sites, such as those derived from benzimidazole (B57391) units, can act as linkers between metal centers to form extended networks. scispace.com Although not imidazolidines themselves, these related imidazole-based ligands demonstrate the principle of using nitrogen heterocycles to construct complex supramolecular architectures. The ability of ligands to bridge metal ions is fundamental to creating coordination polymers with specific structural, optical, or magnetic properties. scispace.com

Asymmetric Synthesis and Chiral Induction

Chiral, non-racemic imidazolidine derivatives are highly valuable as chiral auxiliaries and catalysts in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. rsc.org The imidazolidine scaffold's stability and the predictable stereochemical control it offers make it an attractive alternative to other auxiliaries like oxazolidinones. researchgate.net

Chiral 2-imidazolidinones have been successfully used as chiral auxiliaries in a range of stereoselective transformations, including asymmetric alkylations, aldol (B89426) reactions, and Michael additions. researchgate.net The auxiliary, temporarily attached to the substrate, directs the approach of a reagent from a specific face, leading to high levels of asymmetric induction. researchgate.net

More recently, chiral imidazolidine derivatives have been developed as organocatalysts and as ligands for metal-catalyzed asymmetric reactions. For instance, copper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidin-4-one ligands have proven to be highly efficient catalysts for asymmetric Henry reactions. beilstein-journals.orgbeilstein-archives.org The enantioselectivity of these reactions is remarkably high, with the configuration of the ligand (cis or trans) determining which enantiomer of the product is formed. beilstein-journals.org This research highlights the tunability of the imidazolidine scaffold for achieving specific stereochemical outcomes.

Table 2: Applications of Chiral Imidazolidine Derivatives in Asymmetric Synthesis

| Imidazolidine Derivative | Application | Reaction Type | Achieved Selectivity | Ref |

|---|---|---|---|---|

| Chiral 2-Imidazolidinones | Chiral Auxiliary | Alkylation, Aldol, Michael Addition | High Diastereoselectivity | researchgate.net |

| Chiral 2-(Pyridin-2-yl)imidazolidin-4-ones | Chiral Ligand for Cu(II) | Asymmetric Henry Reaction | Up to 97% ee | beilstein-journals.orgbeilstein-archives.org |

| "Proline-type" Imidazolidine Ligand | Organocatalyst | Asymmetric Aldol Reaction | Up to 91% ee | beilstein-journals.org |

Development of Novel Synthetic Tools and Reagents

The development of new reagents and synthetic methods based on the imidazolidine framework contributes to the broader toolkit of organic chemistry. The use of imidazolidine derivatives as specific reagents for aldehydes is one such application. For example, 1,2-bis(p-chlorobenzylamino)ethane reacts with aldehydes to form 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines, but it does not react with ketones under the same conditions. rsc.orgnih.gov This selectivity allows the imidazolidine-forming reaction to be used as a method for the specific protection or derivatization of aldehydes in the presence of ketones. rsc.org

The synthesis of imidazolidines via 1,3-dipolar cycloaddition reactions represents another novel synthetic tool. An unprecedented reaction between 1,3,5-triazinanes and aziridines provides access to a wide range of functionalized imidazolidine derivatives under mild conditions, showcasing the development of new routes to this important heterocyclic core. organic-chemistry.org These modern synthetic methods expand the accessibility and utility of imidazolidine-based compounds as versatile intermediates and reagents in organic synthesis.

Future Research Directions and Unexplored Avenues for 1,3 Dibenzoylimidazolidine

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, emphasizing the need for processes that are not only efficient but also environmentally benign. The integration of flow chemistry offers a promising avenue for the sustainable synthesis of 1,3-dibenzoylimidazolidine and its derivatives. Flow chemistry, or continuous flow processing, involves the continuous pumping of reagents through a reactor, offering numerous advantages over traditional batch synthesis. beilstein-journals.orgrsc.org

Key potential benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, mitigating the risks associated with exothermic reactions or the use of hazardous reagents.

Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purity. rsc.org

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch processes, which can require significant redevelopment. nih.gov

Reduced Waste: The efficiency of flow synthesis can lead to a reduction in solvent usage and byproduct formation, contributing to a more sustainable process.

Future research in this area should focus on translating the batch synthesis of this compound to a continuous flow process. This would involve the design and optimization of a flow reactor setup, potentially utilizing packed-bed reactors with immobilized catalysts to further enhance sustainability. The development of such a process would not only represent a significant advancement in the manufacturing of this specific compound but also contribute to the broader adoption of green chemistry principles in the synthesis of heterocyclic compounds. beilstein-journals.org

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic routes. Advanced spectroscopic techniques offer the capability for real-time, in-situ monitoring of chemical reactions, providing valuable insights that are often missed with traditional offline analysis. The application of these techniques to the synthesis of this compound could lead to significant improvements in process control and efficiency.

Promising spectroscopic methods for real-time monitoring include:

Process Analytical Technology (PAT): This involves the use of in-line or on-line analytical tools, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, to monitor reaction progress continuously.

Benchtop Nuclear Magnetic Resonance (NMR): Recent advancements in NMR technology have made it possible to use this powerful analytical tool for real-time reaction monitoring in the laboratory, offering detailed structural information as the reaction proceeds. nih.gov

By implementing these techniques, researchers could track the consumption of reactants and the formation of this compound and any intermediates or byproducts in real time. This data would enable the precise determination of reaction endpoints, the identification of reaction intermediates, and the elucidation of the reaction mechanism. Such detailed understanding is invaluable for optimizing reaction conditions to maximize yield and minimize impurities.

| Technique | Information Provided | Potential Application to this compound Synthesis |

|---|---|---|

| In-situ FTIR/Raman | Vibrational modes of functional groups | Tracking changes in carbonyl and C-N bond vibrations to monitor the formation of the imidazolidine (B613845) ring. |

| Real-Time NMR | Detailed structural information and quantification of species | Observing the disappearance of starting material signals and the appearance of product signals to determine reaction kinetics. nih.gov |

| Mass Spectrometry | Molecular weight of reactants, intermediates, and products | Identifying transient intermediates in the reaction pathway. |

Computational Design of Novel Derivatives with Tunable Reactivity

Computational chemistry provides a powerful toolkit for the in-silico design of novel molecules with desired properties, thereby accelerating the discovery process and reducing the need for extensive empirical screening. nih.gov The application of computational methods to this compound can guide the synthesis of new derivatives with tailored reactivity and functionality.

Future research in this domain could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity indices, and spectroscopic properties of this compound and its hypothetical derivatives. nih.gov This can help in understanding the influence of different substituents on the reactivity of the imidazolidine ring.

Molecular Docking Studies: If this compound derivatives are explored for biological applications, molecular docking can be used to predict their binding affinity to specific protein targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to correlate the structural features of this compound derivatives with their observed reactivity or other properties, enabling the prediction of properties for yet-to-be-synthesized compounds.

Through these computational approaches, researchers can rationally design new derivatives of this compound with, for example, enhanced stability, specific electronic properties, or improved solubility. This predictive power can significantly streamline the synthetic efforts towards novel materials and functional molecules based on the this compound scaffold.

Exploration of Solid-State Reactivity and Cocrystal Formation

The solid-state properties of a molecule are critical for its application in materials science and pharmaceuticals. The study of the solid-state reactivity and the formation of cocrystals of this compound represents a largely unexplored but potentially fruitful area of research.

Solid-State Reactivity: Investigations into the reactivity of this compound in the solid state, initiated by stimuli such as heat or light, could reveal novel reaction pathways and products that are not accessible in solution. This could lead to the discovery of new polymeric materials or compounds with unique solid-state structures.

Cocrystal Engineering: Cocrystallization is a technique used to modify the physicochemical properties of a solid, such as solubility, stability, and melting point, by combining it with a second component (a coformer) in the same crystal lattice. nih.govcore.ac.uktbzmed.ac.irnih.gov The formation of cocrystals of this compound with various coformers could lead to new materials with enhanced properties. For instance, cocrystallization could be used to:

Improve the solubility and dissolution rate of poorly soluble derivatives. core.ac.uk

Enhance the thermal stability of the compound.

Create new materials with interesting optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dibenzoylimidazolidine, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of benzoyl derivatives with diamines under acidic or thermal conditions. For example, protocols analogous to imidazolidine synthesis (e.g., using acetic acid or HCl as catalysts at 85–100°C) can be adapted . Critical parameters include stoichiometry of reactants (e.g., 1.6 equivalents of carboxylic acid derivatives), reaction time (4–16 hours), and inert atmosphere (N₂) to prevent oxidation . Purification often involves washing with dichloromethane (DCM) and recrystallization to achieve >90% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Focus on imidazolidine ring protons (δ 3.5–4.5 ppm) and benzoyl carbonyl carbons (δ 165–170 ppm). Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in substituted derivatives .

- X-ray crystallography : Resolve stereochemical ambiguities; the imidazolidine ring typically adopts a puckered conformation with bond angles of ~109° .

- IR spectroscopy : Confirm carbonyl stretching vibrations (~1680 cm⁻¹) and NH/CH absorptions (~3300 cm⁻¹) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber vials. Stability tests under varying pH (e.g., 4–10) and temperature (25–60°C) reveal degradation via hydrolysis of the imidazolidine ring, monitored by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound derivatives across studies?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:

- Standardize conditions : Use deuterated DMSO or CDCl₃ for comparative analysis.

- Multi-technique validation : Cross-validate NMR assignments with X-ray structures (e.g., C–N bond lengths of ~1.34 Å in imidazolidine rings) and computational modeling (DFT calculations for predicted chemical shifts) .

- Purity assays : Conduct elemental analysis (C, H, N) and HRMS to rule out side products .

Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do they compare with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV). Compare with experimental UV-Vis spectra (λmax ~280 nm) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DCM or water) to predict solubility and aggregation behavior.

- Docking studies : Investigate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina, validated by in vitro assays .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide high-impact research on the biological activity of this compound?

- Methodological Answer :

- Feasible : Prioritize in vitro assays (e.g., antimicrobial MIC tests) before animal studies.

- Novel : Explore understudied targets (e.g., bacterial efflux pumps) rather than well-characterized pathways.

- Ethical : Adhere to OECD guidelines for cytotoxicity screening (e.g., MTT assays on mammalian cells) .

- Relevant : Align with global health priorities, such as antibiotic resistance or neglected tropical diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.